Cas no 1214187-06-0 (2-benzyl(methyl)amino-N-(1-cyano-1,2-dimethylpropyl)propanamide)

2-benzyl(methyl)amino-N-(1-cyano-1,2-dimethylpropyl)propanamide Chemical and Physical Properties
Names and Identifiers
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- 2-benzyl(methyl)amino-N-(1-cyano-1,2-dimethylpropyl)propanamide
- 2-[benzyl(methyl)amino]-N-(2-cyano-3-methylbutan-2-yl)propanamide
- Z50118391
- AKOS034413422
- 2-[benzyl(methyl)amino]-N-(1-cyano-1,2-dimethylpropyl)propanamide
- 1214187-06-0
- EN300-26683350
-
- Inchi: 1S/C17H25N3O/c1-13(2)17(4,12-18)19-16(21)14(3)20(5)11-15-9-7-6-8-10-15/h6-10,13-14H,11H2,1-5H3,(H,19,21)
- InChI Key: XENIWERYMMOVIK-UHFFFAOYSA-N
- SMILES: O=C(C(C)N(C)CC1C=CC=CC=1)NC(C#N)(C)C(C)C
Computed Properties
- Exact Mass: 287.199762429g/mol
- Monoisotopic Mass: 287.199762429g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 21
- Rotatable Bond Count: 6
- Complexity: 392
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 56.1Ų
2-benzyl(methyl)amino-N-(1-cyano-1,2-dimethylpropyl)propanamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26683350-0.05g |
2-[benzyl(methyl)amino]-N-(1-cyano-1,2-dimethylpropyl)propanamide |
1214187-06-0 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
2-benzyl(methyl)amino-N-(1-cyano-1,2-dimethylpropyl)propanamide Related Literature
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Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941
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Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929
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Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221
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4. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677
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Additional information on 2-benzyl(methyl)amino-N-(1-cyano-1,2-dimethylpropyl)propanamide
Introduction to 2-benzyl(methyl)amino-N-(1-cyano-1,2-dimethylpropyl)propanamide (CAS No. 1214187-06-0)
2-benzyl(methyl)amino-N-(1-cyano-1,2-dimethylpropyl)propanamide, identified by the CAS number 1214187-06-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of amides characterized by a complex structural framework, which includes a benzyl(methyl)amino substituent and a propyl chain with a cyano group at the terminal position. The unique arrangement of these functional groups imparts distinct chemical properties and reactivity patterns, making it a valuable intermediate in the synthesis of biologically active molecules.
The benzyl(methyl)amino moiety is particularly noteworthy due to its role as a protecting group for amino functions in peptide chemistry. Additionally, the presence of the cyano group at the 1-position of the 1,2-dimethylpropyl chain introduces electrophilic centers that can participate in various nucleophilic substitution reactions. These features make 2-benzyl(methyl)amino-N-(1-cyano-1,2-dimethylpropyl)propanamide a versatile building block for constructing more intricate molecular architectures.
In recent years, there has been growing interest in the development of novel amide-based compounds for their potential applications in drug discovery and therapeutic intervention. The structural complexity of 2-benzyl(methyl)amino-N-(1-cyano-1,2-dimethylpropyl)propanamide aligns well with the trend toward designing molecules with multiple pharmacophoric sites. Such compounds are often explored for their ability to modulate biological pathways through precise interactions with target proteins and enzymes.
One of the most compelling aspects of this compound is its potential utility in the synthesis of protease inhibitors. Proteases play a crucial role in various physiological processes, and their dysregulation is associated with numerous diseases, including cancer and inflammation. By incorporating the cyano group and the benzyl(methyl)amino moiety into a single molecular framework, researchers can fine-tune the electronic and steric properties of the compound to optimize its binding affinity to specific protease targets. This approach has been successfully applied in the development of small-molecule inhibitors that exhibit high selectivity and potency.
Recent advancements in computational chemistry have further enhanced the design and optimization of amide-based drugs. Molecular modeling techniques, such as docking simulations and quantum mechanical calculations, allow researchers to predict the binding modes of 2-benzyl(methyl)amino-N-(1-cyano-1,2-dimethylpropyl)propanamide with target enzymes. These predictions are invaluable for guiding synthetic efforts and for identifying structural modifications that can improve drug-like properties.
The molecular recognition capabilities of this compound are also being explored in the context of antibiotic development. Antibiotic resistance remains a significant global health challenge, necessitating the discovery of novel therapeutic agents. The unique structural features of 2-benzyl(methyl)amino-N-(1-cyano-1,2-dimethylpropyl)propanamide make it an attractive candidate for designing molecules that can disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways. By leveraging its ability to interact with bacterial targets, this compound could contribute to the development of next-generation antibiotics.
In addition to its pharmaceutical applications, 2-benzyl(methyl)amino-N-(1-cyano-1,2-dimethylpropyl)propanamide has potential uses in materials science and agrochemicals. The presence of multiple reactive sites allows for further functionalization, enabling the synthesis of polymers or specialty chemicals with tailored properties. For instance, derivatives of this compound could be used as crosslinking agents in polymer chemistry or as intermediates in the production of crop protection agents.
The synthesis of 2-benzyl(methyl)amino-N-(1-cyano-1,2-dimethylpropyl)propanamide involves multi-step organic transformations that highlight its synthetic versatility. Key steps include nucleophilic substitution reactions to introduce the cyano group and protective group strategies to manage reactivity during subsequent functionalizations. Advances in catalytic methods have also facilitated more efficient synthetic routes, reducing reaction times and improving yields.
From a regulatory perspective, ensuring compliance with Good Manufacturing Practices (GMP) is essential when producing this compound on an industrial scale. Quality control measures must be implemented at each stage of synthesis to guarantee consistency and purity. Analytical techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are routinely employed to verify chemical structure and assess impurity profiles.
The environmental impact of chemical production is another critical consideration. Sustainable synthetic methodologies are being increasingly adopted to minimize waste generation and reduce energy consumption. Green chemistry principles encourage the use of renewable feedstocks and catalytic processes that enhance atom economy. By integrating these principles into industrial practices, manufacturers can produce 2-benzyl(methyl)amino-N-(1-cyano-1,2-dimethylpropyl)propanamide while minimizing ecological footprints.
In conclusion,2-benzyl(methyl)amino-N-(1-cyano-1,2-dimethylpropyl)propanamide (CAS No. 1214187-06-0) represents a fascinating example of how structural complexity can be leveraged to develop innovative solutions in pharmaceuticals and beyond. Its unique combination of functional groups makes it a valuable tool for synthetic chemists working on drug discovery projects aimed at addressing unmet medical needs. As research continues to uncover new applications for this compound, its significance is likely to grow further, driving advancements across multiple scientific disciplines.
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